molecular formula C18H22N4O2 B3003975 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1797175-50-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B3003975
CAS No.: 1797175-50-8
M. Wt: 326.4
InChI Key: CYWSMFZDZDFANB-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic chemical compound offered for research and development purposes. This molecule features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in drug discovery known for its ability to mimic purine bases and act as a hinge binder in kinase inhibitors . The 1H-pyrrolo[2,3-b]pyridine structure is a key pharmacophore in the development of targeted therapeutic agents, with published derivatives demonstrating potent inhibitory activity against clinically relevant targets such as Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β) . The incorporation of the 3,5-dimethylisoxazole moiety, a common heterocycle in medicinal chemistry, may further modulate the compound's physicochemical properties and target binding affinity. As a result, this compound is of significant interest for investigating new chemical biology probes and potential therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-16(14(2)24-21-13)6-7-17(23)19-10-4-11-22-12-8-15-5-3-9-20-18(15)22/h3,5,8-9,12H,4,6-7,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSMFZDZDFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C₂₃H₃₃N₃O
  • Molecular Weight : 373.4 g/mol

Its structure integrates a pyrrolo[2,3-b]pyridine moiety with a dimethylisoxazole group, which contributes to its diverse biological activities.

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold often exhibit inhibition of phosphodiesterases (PDEs), particularly PDE4B. PDEs play critical roles in cellular signaling pathways, and their inhibition can lead to anti-inflammatory effects. For instance, studies have demonstrated that related compounds significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli .

Pharmacological Profiles

The biological activity of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has been evaluated through various in vitro assays. The following table summarizes key findings regarding its activity against different biological targets:

Target Activity IC50 Value (μM) Notes
PDE4BInhibition0.48Significant anti-inflammatory potential
TNF-α ReleaseInhibitionNot specifiedReduces pro-inflammatory cytokine production
CNS ReceptorsSelectivityNot specifiedLimited activity against various CNS receptors

Case Studies

  • Inflammatory Response : In a study focusing on inflammatory responses, the compound was shown to effectively reduce TNF-α levels in macrophages treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • CNS Activity : Another study highlighted the selectivity of similar pyrrolo derivatives against CNS receptors, suggesting that these compounds could be further explored for neuroprotective effects or treatment of neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide involves several steps that include the formation of the pyrrolo core followed by coupling with isoxazole derivatives. Structure-activity relationship studies indicate that modifications in the isoxazole ring can significantly influence biological activity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with two analogs from recent literature:

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Analytical Data (Purity, LCMS)
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide (Target) Pyrrolopyridine + Isoxazole 3,5-Dimethylisoxazole-propanamide C₂₀H₂₃N₅O₂* 377.44* Not reported
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide Pyrrolopyridine + Isoxazole Furan-2-yl at isoxazole C5 C₁₈H₁₆N₄O₃ 336.34 Purity: Consult required
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole + Imidazole + Pyridine Trifluoromethylpyridine, methylimidazole C₂₁H₂₁F₃N₆O 430.43 Purity: 98.67% (HPLC), LCMS: 98.37%

* Calculated based on molecular formula derived from IUPAC name.

Key Findings

Structural Diversity and Functional Groups

  • The target compound employs a 3,5-dimethylisoxazole-propanamide side chain, which may enhance lipophilicity compared to the furan-substituted isoxazole in Compound 2 . The methyl groups on the isoxazole could improve metabolic stability by reducing oxidative metabolism.
  • Compound 1 (from ) incorporates a trifluoromethylpyridine group, a common pharmacophore in kinase inhibitors due to its electron-withdrawing effects and resistance to enzymatic degradation . This contrasts with the target compound’s simpler alkyl-substituted isoxazole.

Synthetic Feasibility

  • Compound 1 was synthesized in 35% yield with high purity (98.67% HPLC), suggesting robust synthetic routes for similar pyrrole-imidazole hybrids . The target compound’s synthesis efficiency remains unreported but may face challenges due to steric hindrance from the dimethylisoxazole group.

Physicochemical Properties Compound 2 (molecular weight 336.34) is lighter than the target compound (377.44), which may influence membrane permeability and bioavailability.

Biological Implications

  • While biological data for the target compound is absent, Compound 1 ’s trifluoromethylpyridine moiety is associated with enhanced target binding in kinase assays (e.g., JAK2/STAT pathways) . The target’s dimethylisoxazole may prioritize selectivity over potency, a trade-off observed in analogs like ruxolitinib derivatives.

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